- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
Cas no 936091-14-4 (TG101209)
TG101209 structure
Product Name:TG101209
CAS-Nr.:936091-14-4
MF:C26H35N7O2S
MW:509.666803598404
MDL:MFCD15528085
CID:69569
Update Time:2024-10-26
TG101209 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- TG101209
- N-(1,1-DIMETHYLETHYL)-3-[[5-METHYL-2-[[4-(4-METHYL-1-PIPERAZINYL)PHENYL]AMINO]-4-PYRIMIDINYL]AMINO]BENZENESULFONAMIDE
- N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
- TG-101209
- TG 101209
- N-tert-butyl-3-(5-methyl-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide
- N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide
- C26H35N7O2S
- N-(1,1-
- N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide (ACI)
- SAR 317461
-
- MDL: MFCD15528085
- Inchi: 1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30)
- InChI-Schlüssel: JVDOKQYTTYUYDV-UHFFFAOYSA-N
- Lächelt: O=S(C1C=C(NC2C(C)=CN=C(NC3C=CC(N4CCN(C)CC4)=CC=3)N=2)C=CC=1)(NC(C)(C)C)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 8
- Komplexität: 783
- Topologische Polaroberfläche: 111
Experimentelle Eigenschaften
- Dichte: 1.250
TG101209 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
TG101209 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167638-100mg |
N-tert-Butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide |
936091-14-4 | 98% | 100mg |
$662 | 2021-08-05 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4312-5mg |
TG101209 |
936091-14-4 | 98% | 5mg |
¥655.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4312-10mg |
TG101209 |
936091-14-4 | 98% | 10mg |
¥1047.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4312-50mg |
TG101209 |
936091-14-4 | 98% | 50mg |
¥3028.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4312-200mg |
TG101209 |
936091-14-4 | 98% | 200mg |
¥9740.00 | 2023-09-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-2 mg |
TG101209 |
936091-14-4 | 99.00% | 2mg |
¥369.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-5 mg |
TG101209 |
936091-14-4 | 99.00% | 5mg |
¥665.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-10 mg |
TG101209 |
936091-14-4 | 99.00% | 10mg |
¥1115.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-50 mg |
TG101209 |
936091-14-4 | 99.00% | 50mg |
¥2465.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-100 mg |
TG101209 |
936091-14-4 | 99.00% | 100MG |
¥4400.00 | 2022-04-26 |
TG101209 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Isopropanol ; rt → 110 °C; 6 h, 110 °C
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Referenz
- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumor, Jingxi Huagong, 2014, 31(7), 866-869
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide , 1,4-Dioxane ; 20 min, 160 °C
Referenz
- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide , 1,4-Dioxane ; 20 min, 160 °C; 160 °C → rt
Referenz
- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of substituted pyrimidinediamines as potent dual BRD4-kinase inhibitors useful as cancer therapeutics, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Pyrimidinediamine derivatives as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
TG101209 Raw materials
- 4-(4-methylpiperazin-1-yl)aniline
- 5-Methyl-n2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine
- 3-Bromo-N-tert-butylbenzenesulfonamide
TG101209 Preparation Products
TG101209 Verwandte Literatur
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Keqing Gao,Xiaotian Liu,Zhuang Wang,Chenghao Liang,Yueping Xiong RSC Adv., 2016,6, 42447-42451
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
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